Dipropyl dithiophosphate
Overview
Description
Dipropyl dithiophosphate is a technologically and commercially important class of collectors used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores . It is an important member of the class of thiophosphorus compounds that are widely used in flotation beneficiation of base metal sulfide and precious metals ores .
Molecular Structure Analysis
The molecular formula of this compound is C6H15O2PS2 . The average mass is 214.286 Da and the monoisotopic mass is 214.025101 Da .Chemical Reactions Analysis
This compound interacts chemically with pyrite, as opposed to electrochemically, and the species formed on the surface consist of dithiophosphinate dimers and the ferric dithiophosphinate complex .Scientific Research Applications
Heavy Metal Wastewater Treatment
Dipropyl dithiophosphate has been developed as an organic heavy metal chelator for the treatment of heavy metal pollution in wastewater. It shows remarkable effectiveness in removing lead, cadmium, copper, and mercury from wastewater, achieving removal rates of over 99.9%. This treatment effectively reduces the concentrations of these heavy metals to levels meeting stringent discharge standards and works well across a range of pH values without being affected by the coexistence of several heavy metals (X. Ying & Z. Fang, 2006).
Stabilization of Heavy Metal-Contaminated Sediment
When used in combination with humic acid, potassium this compound serves as a stabilizing agent for heavy metals in contaminated sediment. This combination significantly reduces the bioavailability of heavy metals like Cu, Zn, Pb, and Cd in sediment and decreases their mobility under acidic conditions, leading to reduced environmental and biological risks (Ying Xu, 2016).
Molecular Structure Studies in Chemistry
This compound has been used in the study of heteroleptic tetraphenylantimony(V) complexes, contributing to a better understanding of molecular structures in chemistry. This research provides insights into the coordination modes of dithiophosphate ligands and their impact on the overall molecular structure (M. Ivanov et al., 2007).
Spectrophotometric Analysis
Bis(O, O′-dipropyl dithiophosphato)nickel(II), a compound of this compound, is used for the spectrophotometric determination of alcohol content in alcoholic drinks. This method leverages the light-absorbing properties of the compound in ethanol, providing a simple, rapid, and accurate way to analyze various alcoholic beverages (Yoshiaki Sasaki et al., 1993).
Mechanism of Action
Future Directions
There has been significant interest in the chemistry of Dipropyl dithiophosphate, and numerous studies have been conducted to understand the fundamental interactions of dithiophosphinates with several base metal sulfides and precious metals . Future studies can be designed to advance our understanding of dithiophosphinate flotation performance . Additionally, this compound has been used as a stabilizing agent to study the stabilization effect of the mixture on heavy metals in a contaminated sediment .
Properties
IUPAC Name |
dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFAOLVHKUWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862892 | |
Record name | Di-n-propylphosphorodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphorodithioic acid, O,O-dipropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2253-43-2 | |
Record name | Dipropyl dithiophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2253-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-n-propylphosphorodithioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorodithioic acid, O,O-dipropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-n-propylphosphorodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-dipropyl hydrogen dithiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPYL DITHIOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOJ2338ENH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DI-N-PROPYLPHOSPHORODITHIOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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